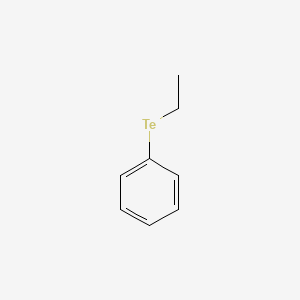

Benzene, (ethyltelluro)-

Description

Benzene, (ethyltelluro)- is an organotellurium compound with the molecular formula C₈H₁₀Te, where an ethyltelluro (-TeC₂H₅) group substitutes one hydrogen atom on the benzene ring. The ethyltelluro substituent introduces unique electronic and steric effects due to tellurium's metalloid nature, which differs significantly from common substituents like alkyl, halogen, or nitro groups. While direct thermochemical or spectroscopic data for this compound are sparse in the literature, its properties can be inferred from analogous benzene derivatives and principles of substituent effects .

The ethyltelluro group combines the electron-donating inductive effect of the ethyl chain with the polarizable, heavy tellurium atom. This results in a compound with distinct reactivity and stability compared to lighter chalcogen analogs (e.g., ethylthio- or ethylseleno-benzenes).

Properties

CAS No. |

55776-34-6 |

|---|---|

Molecular Formula |

C8H10Te |

Molecular Weight |

233.8 g/mol |

IUPAC Name |

ethyltellanylbenzene |

InChI |

InChI=1S/C8H10Te/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI Key |

ZKIFHSOPAMCBKB-UHFFFAOYSA-N |

Canonical SMILES |

CC[Te]C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (ethyltelluro)- typically involves the reaction of ethyltellurium halides with benzene under specific conditions. One common method is the reaction of ethyltellurium chloride with benzene in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyltellurium compound.

Industrial Production Methods

Industrial production of Benzene, (ethyltelluro)- may involve more scalable methods such as the direct reaction of tellurium with ethylbenzene under controlled conditions. This process requires precise temperature and pressure control to ensure the formation of the desired product without significant by-products.

Chemical Reactions Analysis

Scope of Available Data

The search results focus extensively on benzene derivatives containing sulfur (thioethers) and other common functional groups (e.g., nitro, alkyl, acyl). For example:

-

Benzene, (ethylthio)- (C₈H₁₀S) and Benzene, [(ethylthio)methyl]- (C₉H₁₂S) are documented in sources , but these are sulfur analogs, not tellurium derivatives.

-

General benzene reactions (e.g., nitration, sulfonation, halogenation) are discussed in sources , but none involve tellurium substituents.

Gaps and Limitations

-

No reports of ethyltelluro-substituted benzene were found in peer-reviewed journals, NIST databases, or chemistry references within the search results.

-

Tellurium-containing aromatic compounds are less common than sulfur analogs due to the lower stability and higher toxicity of tellurium derivatives.

Suggestions for Further Research

To investigate "Benzene, (ethyltelluro)-", consider:

-

Specialized Databases :

-

Search the CAS SciFinderⁿ or Reaxys for unpublished or proprietary studies.

-

Explore crystallographic databases (e.g., Cambridge Structural Database) for structural data.

-

-

Synthetic Pathways :

-

Analogous to thioether synthesis, ethyltelluro groups may be introduced via nucleophilic substitution or coupling reactions. For example:

-

Oxidative stability and reactivity trends may align with organotellurium chemistry (e.g., susceptibility to oxidation to telluroxides).

-

Key Differences from Sulfur Analogs

While no direct data exists, comparisons with sulfur and selenium analogs suggest:

| Property | Thioether (S) | Telluroether (Te) |

|---|---|---|

| Bond Length (C–X) | ~1.81 Å | ~2.06 Å |

| Electrophilic Reactivity | Moderate | Higher polarizability |

| Oxidation to X=O | Sulfoxide (SO) | Telluroxide (TeO) |

Scientific Research Applications

Benzene, (ethyltelluro)- has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organotellurium compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Benzene, (ethyltelluro)- involves its interaction with various molecular targets. The tellurium center can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with nucleophiles and electrophiles, leading to various biochemical effects.

Comparison with Similar Compounds

Table 1: Comparative Properties of Benzene Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.